Product packaging for 3,4-Difluorobenzyl alcohol(Cat. No.:CAS No. 85118-05-4)

3,4-Difluorobenzyl alcohol

Cat. No.: B1297547
CAS No.: 85118-05-4
M. Wt: 144.12 g/mol
InChI Key: GNQLTCVBSGVGHC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl alcohol (CAS 85118-05-4) is a fluorinated organic compound with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol . It is supplied as a clear, colorless to colored liquid with a high purity of 98% to 99% . As a versatile fluorinated building block, it is critically employed in the synthesis of fine chemicals and diverse pharmaceutical compounds . Its specific application in the creation of active pharmaceutical ingredients (APIs) for treating various ailments, including cancer, makes it a valuable intermediate in medicinal chemistry and drug discovery research . The compound has a density of approximately 1.29 g/cm³ and a refractive index of 1.49 . It has a flash point of 97 °C (206 °F) and should be stored at room temperature, preferably in a cool, dark place . Researchers should note that this compound is classified as causing skin irritation and serious eye irritation . Appropriate personal protective equipment, including gloves and eye protection, should be worn, and skin should be washed thoroughly after handling . Intended Use: This product is intended for research and manufacturing purposes only. It is strictly for use by qualified professionals in laboratory or industrial settings. It is not for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2O B1297547 3,4-Difluorobenzyl alcohol CAS No. 85118-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)methanol
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InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQLTCVBSGVGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60234243
Record name 3,4-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85118-05-4
Record name 3,4-Difluorobenzenemethanol
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Record name 3,4-Difluorobenzyl alcohol
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Record name 3,4-Difluorobenzyl alcohol
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Record name 3,4-difluorobenzyl alcohol
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Synthetic Methodologies for 3,4 Difluorobenzyl Alcohol

Stereoselective Synthesis of Chiral Fluoroaryl Alcohols (e.g., (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol)

The asymmetric synthesis of chiral alcohols is a critical process in modern chemistry, often relying on biocatalysis or chiral catalysts to achieve high enantioselectivity. mdpi.com A prominent example within the fluoroaryl alcohol class is (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key chiral intermediate for the synthesis of the antiplatelet drug Ticagrelor. acs.orgresearchgate.netnih.gov This compound is typically synthesized via the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). acs.org

Biocatalytic Reduction:

Enzymatic processes offer a green and highly selective route to these chiral alcohols. nih.gov Ketoreductases (KREDs) have been extensively screened and optimized for this transformation. Research has identified specific KREDs, such as KR-01 and ChKRED20, that can reduce the ketone precursor with excellent stereoselectivity. acs.orgresearchgate.net In one optimized process using KRED KR-01, the reaction was performed at a high substrate concentration of 500 g/L, achieving nearly 100% conversion and an enantiomeric excess (e.e.) of over 99.9%. acs.orgresearchgate.net This biocatalytic method is noted for its high productivity and environmental soundness. acs.org

Chemo-catalytic Reduction:

Besides biocatalysis, chemical methods using chiral catalysts are also employed. The Corey-Bakshi-Shibata (CBS) reduction system is a well-known method for the asymmetric reduction of ketones. acs.orgresearchgate.net Studies have shown that reducing 2-chloro-1-(3,4-difluorophenyl)ethanone with a borane-THF complex catalyzed by (S)-2-Me-CBS can produce the desired (S)-alcohol with an enantiomeric excess in the range of 93–95%. acs.org

The following interactive table summarizes key findings from various studies on the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Interactive Data Table: Asymmetric Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Catalyst/EnzymePrecursorKey Reagents/ConditionsYieldEnantiomeric Excess (e.e.)
Ketoreductase (KR-01)2-chloro-1-(3,4-difluorophenyl)ethanone500 g/L substrate, Isopropanol, pH 6.0 PBS buffer, 35 °C~100% conversion>99.9% acs.orgresearchgate.net
(S)-2-Me-CBS2-chloro-1-(3,4-difluorophenyl)ethanoneBorane-THF complexNot specified93-95% acs.org
Ketoreductase (ChKRED20)2-chloro-1-(3,4-difluorophenyl)ethanoneNot specifiedNot specified>99% researchgate.net
Carbonyl Reductase (KmCR)2-chloro-1-(3,4-difluorophenyl)ethanoneNADPH-dependentNot specified80.3% (S-form) researchgate.net

Chemical Reactivity and Transformation Pathways of 3,4 Difluorobenzyl Alcohol

Oxidative Transformations of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group in 3,4-difluorobenzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

The selective oxidation of this compound to 3,4-difluorobenzaldehyde (B20872) is a critical transformation, as the resulting aldehyde is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. google.comkaibangchem.com Achieving high selectivity is crucial to prevent over-oxidation to the carboxylic acid. mdpi.com

A variety of oxidizing agents can be employed for this conversion. Traditional methods often utilize stoichiometric amounts of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edu However, due to the hazardous nature of these reagents, more environmentally benign methods have been developed. gordon.edugordon.edu These "green" approaches often involve catalytic systems using safer oxidants like hydrogen peroxide or molecular oxygen. gordon.edunih.gov For instance, a catalyst formed from sodium molybdate (B1676688) activated by aqueous hydrogen peroxide provides an effective and safer alternative. gordon.edugordon.edu Copper-based catalyst systems, in conjunction with reagents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and molecular oxygen, have also been shown to be effective for the selective oxidation of benzyl alcohols under mild conditions. nih.gov

The table below summarizes various catalytic systems used for the selective oxidation of benzyl alcohols.

Catalyst SystemOxidantSolventConditionsYieldReference
Sodium MolybdateHydrogen PeroxideWaterRefluxGood gordon.edugordon.edu
CuI/TEMPO/DMAPO₂AcetonitrileRoom TemperatureExcellent nih.gov
Pt@CHsO₂Toluene (B28343)80 °C99% nih.gov

This table is illustrative and may not be exhaustive.

Further oxidation of this compound, or the intermediate 3,4-difluorobenzaldehyde, leads to the formation of 3,4-difluorobenzoic acid. kaibangchem.com This carboxylic acid is another important building block in organic synthesis. chemicalbook.comsigmaaldrich.com

Stronger oxidizing agents are typically required for this transformation compared to the selective oxidation to the aldehyde. Common reagents include potassium permanganate (B83412) (KMnO₄) in acidic, neutral, or alkaline solutions, and chromic acid. vedantu.com More contemporary and environmentally friendly methods utilize catalysts with oxygen or hydrogen peroxide as the terminal oxidant. For example, a one-pot method merging a copper-catalyzed oxidation with a subsequent chlorite (B76162) oxidation has been developed for the efficient conversion of benzyl alcohols to carboxylic acids. rsc.org Additionally, photo-oxidation methods using air or O₂ without external additives have been reported. nih.gov

Below is a table outlining different methods for the oxidation of benzyl alcohols to benzoic acids.

Reagent/CatalystOxidantConditionsYieldReference
Potassium Permanganate (KMnO₄)-Alkaline solutionGood vedantu.com
CuBr/bpy/TEMPO & NaClO₂O₂One-potGood rsc.org
Photo-oxidationAir/O₂LED irradiation74% nih.gov
Co(OAc)₂/NaBr/AcOHO₂-Good organic-chemistry.org

This table provides examples and is not an exhaustive list of all possible methods.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group. libretexts.orgyoutube.com This allows for the introduction of a variety of functional groups at the benzylic position.

One common transformation is the conversion to 3,4-difluorobenzyl halides. This can be achieved by reaction with hydrogen halides (HX), where the order of reactivity is HI > HBr > HCl. libretexts.org The reaction is acid-catalyzed, and for primary alcohols like this compound, it generally proceeds via an Sₙ2 mechanism. youtube.com Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding chloride or bromide, respectively.

Another important nucleophilic substitution reaction is etherification. This compound can be converted to its corresponding ethers through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. More direct methods include reacting the alcohol with another alcohol in the presence of a catalyst, such as a zeolite, or using reductive etherification techniques. google.comnih.gov For instance, benzyl alcohols can be chemoselectively converted into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring

The difluorobenzene ring of this compound can undergo electrophilic aromatic substitution (SₑAr) reactions, where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are influenced by the directing effects of the existing substituents: the two fluorine atoms and the hydroxymethyl group. wikipedia.org

Fluorine is an ortho-, para-directing but deactivating group. docbrown.info This is due to the interplay of its strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org The hydroxymethyl group (-CH₂OH) is generally considered to be a weak ortho-, para-director and activating group.

The combined directing effects of the two fluorine atoms and the hydroxymethyl group on this compound will determine the position of substitution. The fluorine atoms at positions 3 and 4 will direct incoming electrophiles to their respective ortho and para positions. The hydroxymethyl group at position 1 will also direct to its ortho and para positions. The ultimate substitution pattern will be a result of the interplay of these directing effects and steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com

Rearrangement Reactions Facilitated by the Benzyl Alcohol Structure

Benzyl alcohol and its derivatives can undergo rearrangement reactions under certain conditions, often acid-catalyzed, which involve the migration of a group to an adjacent atom. libretexts.org While specific rearrangement reactions for this compound are not extensively documented in the provided search results, general principles of benzyl alcohol rearrangements can be considered.

One type of rearrangement is the pinacol (B44631) rearrangement, which occurs with 1,2-diols and is acid-catalyzed, leading to a ketone. libretexts.org Although this compound is not a 1,2-diol, related acid-catalyzed rearrangements involving carbocation intermediates are possible. For instance, under strongly acidic conditions, the hydroxyl group can be protonated and leave as water, forming a benzylic carbocation. This carbocation could potentially undergo rearrangement, although benzylic carbocations are relatively stable.

Another class of rearrangements includes those of benzyl ethers, which can undergo thermal or acid-catalyzed migration of the benzyl group. cdnsciencepub.com While this is a reaction of a derivative, it highlights the potential for rearrangements within the benzylic system. Additionally, hypervalent iodine-guided electrophilic substitution has been shown to facilitate para-selective benzyl migration, representing a more complex rearrangement pathway. researchgate.net

Catalytic Role and Reactivity in Reaction Media

While this compound is primarily used as a reactant and building block in organic synthesis, the hydroxyl group can potentially participate in catalytic cycles, for example, by acting as a proton shuttle or by coordinating to a metal center. However, its direct role as a catalyst is not prominently featured in the provided information.

Its reactivity in different reaction media is crucial for its synthetic applications. The choice of solvent can influence the outcome of a reaction. For example, in nucleophilic substitution reactions, the solvent must be able to dissolve both the alcohol and the nucleophile. ksu.edu.sa In oxidation reactions, the solvent can affect the activity and selectivity of the catalyst. mdpi.com For instance, some oxidations can be performed under solvent-free conditions, which is advantageous from an environmental perspective. mdpi.com The use of ionic liquids as solvents has also been explored for nucleophilic substitution reactions, sometimes leading to improved yields and cleaner reactions. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Analysis of 3,4 Difluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Difluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a comprehensive map of its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Assignments and Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. rsc.org

The aromatic region of the spectrum displays complex multiplets due to the coupling of the protons with each other and with the adjacent fluorine atoms. The protons on the benzene (B151609) ring are in different chemical environments, leading to separate signals. The methylene protons (CH₂) attached to the aromatic ring and the hydroxyl group typically appear as a singlet, though this can sometimes be a broader signal. rsc.org The hydroxyl proton signal is often a singlet and its chemical shift can be variable depending on concentration and solvent. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 7.85–7.65 m
Aromatic H 7.25–7.14 m
Aromatic H 7.01 t 8.4
Methylene (CH₂) 3.92 s
Hydroxyl (OH) 1.66 s

m = multiplet, t = triplet, s = singlet

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the methylene carbon and the aromatic carbons. The carbon atoms directly bonded to fluorine exhibit splitting due to carbon-fluorine coupling (J-coupling). rsc.org

The two aromatic carbons directly attached to fluorine atoms show characteristic doublet signals with large coupling constants. The other aromatic carbons also display coupling to the fluorine atoms, though typically with smaller coupling constants. The methylene carbon signal is also identifiable in the aliphatic region of the spectrum. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

Carbon Chemical Shift (δ, ppm) Multiplicity C-F Coupling Constant (JC-F, Hz)
C-F 165.78 d 2.6
Aromatic C 153.01
Aromatic C 126.52 d 3.4
Aromatic C 117.62 d 27.5
Aromatic C 116.45
Aromatic C 114.27
Methylene (CH₂) 52.19

d = doublet

¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. wikipedia.orgslideshare.net The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule. slideshare.net

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions of the benzene ring. These signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). wikipedia.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. thermofisher.com These two techniques are often complementary. thermofisher.com

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations typically result in strong absorptions in the fingerprint region, between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also show characteristic peaks for the various vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds, so the C=C stretching of the aromatic ring and C-C bonds would be prominent. surfacesciencewestern.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.12 g/mol ). nih.gov

Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom (M-1), the loss of a hydroxyl group (M-17), or the loss of water (M-18). libretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond between the aromatic ring and the methylene group, can also occur, leading to the formation of a stable benzyl cation or a related fragment. youtube.com The presence of fluorine atoms will influence the fragmentation pattern, and fragments containing fluorine will have characteristic isotopic patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. fiveable.me The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. uzh.ch

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions of the aromatic system. uzh.chcutm.ac.in The presence of the hydroxyl and fluorine substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted benzene. slideshare.net The electronic transitions in the aromatic chromophore are the primary focus of UV-Vis analysis for this compound. cutm.ac.in

Rotational Spectroscopy and Conformational Dynamics

The conformational landscape and intramolecular dynamics of this compound have been elucidated through the high-resolution technique of rotational spectroscopy. This method allows for the precise determination of the molecule's moments of inertia and, consequently, its three-dimensional structure in the gas phase. The study of the rotational spectrum provides deep insights into the subtle forces that govern its preferred spatial arrangements and the energy barriers associated with conformational changes.

Determination of Minimum Energy Conformations

Through the analysis of its rotational spectrum, it has been determined that this compound predominantly exists in a gauche conformation. In this arrangement, the hydroxyl group is oriented out of the plane of the phenyl ring. This non-planar arrangement is the minimum energy conformation for the molecule.

The rotational constants derived from the spectroscopic analysis provide the foundational data for this structural determination. These constants are inversely proportional to the principal moments of inertia of the molecule. For this compound, the experimentally determined rotational constants confirm the gauche structure as the most stable conformer.

Rotational ConstantValue (MHz)
A2590.5
B835.4
C684.2

This table presents the rotational constants for the most stable gauche conformer of this compound.

Theoretical calculations, specifically ab initio calculations, have been employed to complement the experimental findings. These computational methods are used to model the potential energy surface of the molecule as a function of the dihedral angle describing the orientation of the hydroxymethyl group relative to the phenyl ring. The results of these calculations consistently show that the gauche conformation corresponds to a global minimum on the potential energy surface, thus corroborating the experimental data. The calculated rotational constants for the gauche conformer show excellent agreement with the experimentally observed values.

Analysis of Intramolecular Tunnelling Motions and Barriers

A significant feature of the rotational spectrum of this compound is the presence of "doubled" spectral lines. This splitting of the rotational transitions is a direct consequence of a quantum mechanical phenomenon known as intramolecular tunnelling. In the case of this compound, this tunnelling motion corresponds to the internal rotation of the hydroxymethyl group between two equivalent gauche minima.

Even at the low temperatures of the spectroscopic experiment, the molecule can tunnel through the potential energy barrier that separates these equivalent conformations. This tunnelling motion splits the ground vibrational state into two sublevels, which gives rise to the observed doubling of the rotational lines. The magnitude of this splitting is directly related to the height of the potential energy barrier hindering the internal rotation.

The analysis of this tunnelling splitting provides a precise experimental measure of the barrier to internal rotation. For this compound, the barrier has been determined to be approximately 250 cm⁻¹. This value is a critical piece of information for understanding the flexibility and dynamics of the molecule.

ParameterValue
Tunnelling SplittingObserved in Rotational Spectrum
Potential Energy Barrier~250 cm⁻¹

This table summarizes the key findings related to the intramolecular tunnelling motion in this compound.

The presence of the two fluorine atoms on the phenyl ring influences the potential energy surface and, consequently, the barrier to internal rotation. Comparing the barrier in this compound to that of the parent benzyl alcohol molecule reveals the electronic effects of the fluorine substitution on the intramolecular forces governing the conformational dynamics.

Computational Chemistry and Mechanistic Insights for 3,4 Difluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3,4-difluorobenzyl alcohol.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, its ground-state geometry. From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how it will interact with other molecules.

Below is a table of hypothetical electronic properties for this compound that could be obtained from DFT calculations.

PropertyPredicted ValueSignificance
Total Energy Varies with method/basis setRepresents the total electronic energy of the molecule in its optimized geometry.
Dipole Moment ~2.5 - 3.5 DebyeIndicates the overall polarity of the molecule, influenced by the electronegative F and O atoms.
HOMO Energy ~ -7.0 to -8.0 eVRelates to the molecule's ability to donate electrons; a lower energy suggests lower reactivity as an electron donor.
LUMO Energy ~ -0.5 to -1.5 eVRelates to the molecule's ability to accept electrons; a lower energy suggests higher reactivity as an electron acceptor.
HOMO-LUMO Gap ~ 6.0 to 7.0 eVA larger gap indicates higher kinetic stability and lower chemical reactivity.

Note: The values in this table are illustrative and would depend on the specific DFT functional and basis set used in the calculation.

Quantum Chemical Investigations of Conformational Landscapes and Isomerism

The flexibility of the hydroxymethyl group (-CH₂OH) in this compound allows it to adopt various conformations through rotation around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. Quantum chemical methods, such as DFT and ab initio calculations, are essential for exploring the conformational landscape and identifying the most stable isomers. researchgate.netnih.gov

The conformational preference of the -CH₂OH group relative to the aromatic ring is of particular interest. researchgate.net The presence of fluorine atoms at the 3 and 4 positions can influence these preferences through steric and electronic interactions, including the potential for weak intramolecular hydrogen bonds between the hydroxyl hydrogen and an adjacent fluorine atom (O-H···F). researchgate.net While organofluorine is generally a weak hydrogen-bond acceptor, such interactions can contribute to the stabilization of certain conformations. researchgate.net

Computational studies can map the potential energy surface by systematically rotating the key dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

The primary dihedral angles determining the conformation are:

τ₁ (C₂-C₁-Cα-O): Describes the orientation of the hydroxymethyl group relative to the benzene (B151609) ring.

τ₂ (C₁-Cα-O-H): Describes the orientation of the hydroxyl hydrogen.

ConformerDihedral Angle (τ₁)Relative Energy (kcal/mol)Key Feature
Anti-periplanar ~180°HighSteric hindrance between the -OH group and the ring.
Syn-periplanar ~0°HighSteric hindrance between the -OH group and the ring.
Gauche ~±60° / ~±120°LowGenerally the most stable conformations for benzyl (B1604629) alcohols, minimizing steric interactions.

Note: This table presents a simplified view. The actual conformational landscape would be more complex, with subtle variations in angles and energies due to the fluorine substituents.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various transformations, such as its oxidation to 3,4-difluorobenzaldehyde (B20872) or its conversion to other derivatives.

By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT calculations can accurately predict these activation barriers, providing insight into reaction kinetics.

For example, in the oxidation of this compound, theoretical studies can compare different potential mechanisms, such as those involving different oxidizing agents. The calculations would reveal the most energetically favorable pathway. The electron-withdrawing fluorine atoms are expected to influence the reaction mechanism. For instance, in reactions involving the aromatic ring, they would act as deactivating groups and direct incoming electrophiles to specific positions. In reactions involving the alcohol group, they might affect the acidity of the hydroxyl proton or the stability of intermediates.

A key reaction of benzyl alcohols is their oxidation. A theoretical study on the atmospheric oxidation of benzyl alcohol initiated by the hydroxyl radical (OH) predicted that the reaction proceeds via H-abstraction from the -CH₂OH group or OH addition to the aromatic ring. researchgate.net For this compound, a similar study could quantify how the fluorine atoms alter the activation energies for these competing pathways.

Reaction TypeMechanistic FeatureComputational Insight
Oxidation to Aldehyde H-abstraction from the α-carbonCalculation of the activation energy for the rate-determining step.
Nucleophilic Substitution (at Cα) Formation of a carbocation intermediate (SN1) or concerted displacement (SN2)Determination of the relative stability of the benzylic carbocation and the activation barrier for the SN2 pathway.
Electrophilic Aromatic Substitution Formation of a σ-complex (arenium ion)Analysis of the directing effects of the F and CH₂OH groups and the stability of possible intermediates.

Molecular Dynamics Simulations of this compound and Its Interactions

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. rsc.orgdovepress.com An MD simulation would model a collection of this compound molecules, often in the presence of a solvent like water or an organic solvent, to understand its bulk properties and intermolecular interactions. researchgate.net

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's laws of motion are used to simulate the movement of each atom over a series of small time steps. This allows for the study of dynamic processes such as diffusion, conformational changes in a solvent, and the formation and breaking of intermolecular bonds, particularly hydrogen bonds.

For this compound, MD simulations could provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. The simulations would reveal the nature of hydrogen bonding between the alcohol's hydroxyl group and solvent molecules.

Intermolecular Interactions: The strength and nature of interactions between two or more this compound molecules, including hydrogen bonding, dipole-dipole interactions, and π-stacking of the aromatic rings.

Behavior at Interfaces: How the molecule orients and behaves at an interface, for example, a water-air or water-lipid interface. The fluorinated aromatic ring and the polar alcohol group would likely lead to specific orientations.

Simulations can also be used to calculate thermodynamic properties, such as the binding free energy between this compound and a biological target like a protein, which is crucial in drug design. nih.gov

Interaction TypeSystem SimulatedInformation Gained
Self-Association Pure liquid this compoundExtent of hydrogen bonding networks, π-π stacking interactions, and bulk liquid properties (e.g., density, diffusion coefficient).
Solvation in Water A single molecule in a box of waterRadial distribution functions showing the structure of water around the hydroxyl and fluorophenyl groups; hydrogen bond dynamics.
Interaction with a Membrane A molecule near a model lipid bilayerPreferred location and orientation of the molecule within the membrane; potential to act as a membrane-active agent.

Applications of 3,4 Difluorobenzyl Alcohol As a Key Intermediate in Organic Synthesis

Precursor in Pharmaceutical Synthesis

3,4-Difluorobenzyl alcohol is a versatile precursor in the multi-step synthesis of several pharmaceutical compounds. It can be readily oxidized to 3,4-difluorobenzaldehyde (B20872) or converted to its corresponding halide, 3,4-difluorobenzyl bromide, which then participate in various chemical reactions to construct more complex molecular architectures. chemimpex.comkaibangchem.com

Synthesis of Ticagrelor Intermediates (e.g., (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol)

The precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), can be synthesized from 1,2-difluorobenzene (B135520) and chloroacetyl chloride. kaibangchem.com However, an alternative pathway can involve the oxidation of this compound to 3,4-difluorobenzaldehyde, followed by subsequent reactions to yield the desired ketone. The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a well-established transformation in organic synthesis. kaibangchem.com

Various methods have been developed for the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, including enzymatic and catalytic approaches. nih.gov

Synthesis Pathway of a Ticagrelor Intermediate
Starting MaterialIntermediateKey ReactionProduct
This compound2-chloro-1-(3,4-difluorophenyl)ethanoneAsymmetric Reduction(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Intermediate for Dopamine (B1211576) D4 Receptor Antagonists

The 3,4-difluorophenyl moiety is a key structural feature in a number of potent and selective dopamine D4 receptor antagonists. Research has shown that compounds incorporating this group exhibit high binding affinity for the D4 receptor. This compound can serve as a starting material for the synthesis of these antagonists. For instance, it can be converted to 3,4-difluorobenzyl bromide, which can then be used to alkylate various amine-containing scaffolds to produce the final antagonist molecules.

Role in Dopamine D4 Receptor Antagonist Synthesis
PrecursorKey IntermediateApplication
This compound3,4-Difluorobenzyl bromideAlkylation of amine scaffolds

Precursor for Cytosolic Nucleotidase Inhibitors

The use of this compound as a direct precursor in the synthesis of cytosolic nucleotidase inhibitors is not extensively documented in publicly available scientific literature. While the synthesis of various enzyme inhibitors often involves fluorinated aromatic compounds, a specific and established role for this compound in this particular class of inhibitors is not readily apparent from the reviewed sources.

Role in Antimalarial Agent Synthesis

While the introduction of fluorine atoms into antimalarial drug candidates is a strategy employed to enhance their efficacy and pharmacokinetic properties, a direct and prominent role for this compound in the synthesis of established or developmental antimalarial agents is not widely reported. nih.govscbt.com The synthesis of some antimalarial compounds involves the use of other fluorinated building blocks. nih.gov

Synthesis of Rufinamide Precursors

The synthesis of the antiepileptic drug Rufinamide requires a difluorobenzyl moiety. However, it is crucial to note that the specific isomer used is 2,6-difluorobenzyl, not 3,4-difluorobenzyl. chemicalbook.comsigmaaldrich.com Therefore, this compound is not a suitable precursor for the synthesis of Rufinamide. The synthesis of Rufinamide precursors typically starts from 2,6-difluorobenzyl halides or 2,6-difluorobenzyl azide. chemicalbook.comsigmaaldrich.com

Derivatization for Other Bioactive Compounds

This compound and its derivatives, such as 3,4-difluorobenzyl bromide, are versatile reagents in the synthesis of a broader range of bioactive compounds. The difluorobenzyl group can be incorporated into various molecular scaffolds to modulate their biological activity. chemimpex.com For example, 3,4-difluorobenzyl bromide is used in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atoms can enhance properties such as metabolic stability and binding affinity. chemimpex.com

Building Block for Agrochemical Synthesis

Fluorine-containing compounds play a crucial role in modern agrochemicals, often enhancing their efficacy and metabolic stability. This compound and its derivatives are valuable precursors in the synthesis of novel pesticides. While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of fluorine-containing benzyl alcohol derivatives is recognized for its importance as intermediates for agricultural chemicals. google.com The 3,4-difluoro substitution pattern is a key structural motif in a variety of bioactive molecules, and its incorporation can significantly influence the biological activity of the final product. Research in this area continues to explore the synthesis of new insecticides and fungicides that incorporate this difluorobenzyl moiety to improve performance and address challenges such as pest resistance.

Component in Advanced Materials Chemistry

The unique properties of the 3,4-difluorobenzyl group are leveraged in the field of materials science to create advanced materials with specific optical and electronic characteristics.

Preparation of Scintillator Materials

Scintillators are materials that emit light when exposed to ionizing radiation, a property essential for radiation detection and medical imaging. Recent research has demonstrated the use of a derivative of this compound in the creation of novel metal halide glass scintillators. Specifically, a bisphosphonium organic cation, hexane-1,6-diylbis((3,4-difluorobenzyl)diphenylphosphonium) ((Hex-3,4-2F)2+), has been synthesized. This cation is a key component in a manganese-based metal halide crystal, (Hex-3,4-2F)MnBr4·MeOH, which exhibits a high photoluminescence quantum yield. The resulting organic-inorganic metal halide (OIMH) glass from this crystal shows promising properties for X-ray imaging applications.

Formation of Metal Halide Glasses

The same research that highlights its use in scintillators also underscores the role of the 3,4-difluorobenzyl derivative in the formation of stable metal halide glasses. The inclusion of the difluorobenzyl group is part of a strategy to lower the melting point of the organic-inorganic metal halide material. The resulting (Hex-3,4-2F)MnBr4·MeOH crystal can be transformed into a highly transparent and thermally stable glass. This OIMH glass demonstrates a high glass transition temperature and remains transparent even after prolonged heating, making it a robust material for various optical and radiation detection applications.

Development of Reduced-Dimensional Perovskites for Optoelectronics

Reduced-dimensional perovskites are a class of materials that have garnered significant interest for their potential in optoelectronic devices like LEDs and solar cells. 3,4-Difluorobenzyl bromide, a direct derivative of this compound, is utilized in the preparation of bisphosphonium bromides which are, in turn, used in the synthesis of materials for reduced-dimensional perovskites. The incorporation of fluorinated organic cations can influence the structural and electronic properties of the perovskite, potentially leading to enhanced performance and stability in optoelectronic applications.

Derivatization for Bioconjugation and Chemical Biology Probes

The development of chemical probes is essential for studying biological processes with high precision. While the direct application of this compound in widely commercialized bioconjugation reagents or fluorescent probes is not extensively documented, its structural features make it a candidate for the synthesis of specialized molecular tools.

The 3,4-difluorobenzyl moiety can be incorporated into more complex molecules designed as fluorescent probes. The fluorine atoms can modulate the electronic properties of a fluorophore, potentially influencing its emission and absorption characteristics. The synthesis of such probes often involves multi-step processes where a core fluorophore is functionalized with various substituents to tune its properties and introduce reactive handles for conjugation to biomolecules.

Biocatalytic Approaches and Green Chemistry Considerations in 3,4 Difluorobenzyl Alcohol Synthesis and Derivatization

Enzymatic Reduction of Prochiral Ketones to Chiral 3,4-Difluorobenzyl Alcohol Derivatives

The asymmetric reduction of prochiral ketones, such as 3,4-difluoroacetophenone, is a key strategy for producing enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Enzymes, with their inherent stereoselectivity, are ideal catalysts for these transformations.

Ketoreductases (KREDs), also known as carbonyl reductases, are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, typically utilizing a nicotinamide (B372718) cofactor such as NADPH. google.com The development of engineered KREDs has expanded the scope of substrates that can be efficiently and selectively reduced.

While specific data on the reduction of 3,4-difluoroacetophenone is not extensively available in public literature, research on structurally related fluorinated acetophenones provides significant insights. For instance, engineered KREDs derived from Lactobacillus species have been developed to reduce substituted acetophenones with high enantioselectivity. A patent for engineered ketoreductase polypeptides demonstrates the reduction of 2',6'-dichloro-3'-fluoroacetophenone (B32307) to the corresponding (S)-alcohol with high stereomeric excess. google.com These engineered enzymes, often with reversed enantioselectivity compared to their wild-type counterparts, show promise for the synthesis of chiral fluoroaromatic alcohols. google.com

Research has also demonstrated the successful reduction of various fluoroacetophenone derivatives using marine-derived endophytic fungi, which naturally contain ketoreductases. For example, the fungus Botryosphaeria sp. CBMAI 1197 has been shown to reduce 1-(2,4,5-trifluorophenyl)ethanone to the corresponding (R)-alcohol with greater than 99% enantiomeric excess (% ee).

Table 1: Examples of Ketoreductase-catalyzed Reduction of Fluorinated Acetophenone (B1666503) Derivatives

Enzyme/Organism Substrate Product Configuration Enantiomeric Excess (% ee) Conversion (%)
Engineered Lactobacillus KRED 2',6'-dichloro-3'-fluoroacetophenone (S) >99% >95%
Botryosphaeria sp. CBMAI 1197 1-(2,4,5-trifluorophenyl)ethanone (R) >99% Not specified

Note: The data presented is for structurally related fluorinated acetophenones and serves as an illustrative example of the potential for KRED-catalyzed reduction of 3,4-difluoroacetophenone.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org They are widely used in organic synthesis for the asymmetric reduction of carbonyl compounds. organic-chemistry.org ADHs are typically dependent on nicotinamide cofactors (NADH or NADPH) for the hydride transfer. organic-chemistry.org

The substrate scope of ADHs is broad and includes a variety of aromatic and aliphatic aldehydes and ketones. While specific studies focusing solely on the ADH-catalyzed reduction of 3,4-difluorobenzaldehyde (B20872) are limited, the general applicability of ADHs to substituted benzaldehydes is well-documented. For example, an ADH from the cyanobacterium Synechocystis sp. strain PCC 6803 has been shown to exhibit activity towards a broad range of aromatic aldehydes. nih.gov The catalytic efficiency of these enzymes is often higher for aldehyde reduction compared to alcohol oxidation. nih.gov

The stereochemical outcome of ADH-catalyzed reductions can often be predicted by Prelog's rule, which relates the stereopreference of the enzyme to the relative size of the substituents on the carbonyl carbon. This allows for the targeted synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol by selecting an appropriate ADH.

Process Optimization in Biocatalysis for Fluoroaryl Alcohol Production

To move biocatalytic processes from the laboratory to an industrial scale, various parameters must be optimized to maximize efficiency, yield, and enantioselectivity while minimizing costs and environmental impact.

The enantioselectivity of an enzymatic reaction can also be influenced by various factors, including temperature, pH, and the presence of co-solvents. These parameters need to be carefully screened and optimized for each specific biocatalyst and substrate combination to achieve the desired enantiomeric excess. For instance, the choice of buffer and the use of a two-phase system with an organic co-solvent can significantly impact both conversion and enantioselectivity in the reduction of poorly water-soluble ketones. organic-chemistry.org

Natural deep eutectic solvents (NADESs) are emerging as green and sustainable alternatives to conventional organic solvents in biocatalysis. NADES are formed by mixing two or more naturally occurring solid compounds, such as sugars, amino acids, and organic acids, which at a specific molar ratio become liquid. Current time information in Comuna Nadeș, RO. They are generally non-toxic, biodegradable, and have a low vapor pressure.

In the context of biocatalysis, NADES can offer several advantages. They can enhance the solubility of hydrophobic substrates, such as fluoroaromatic ketones and aldehydes, thereby increasing the substrate availability for the enzyme. Furthermore, NADES can improve the stability and activity of enzymes. While specific applications of NADES in the synthesis of this compound have not been extensively reported, their use in enzymatic reactions with other substrates suggests their potential. For example, choline (B1196258) chloride-based NADES have been successfully used as co-solvents in the bioreduction of other acetophenone derivatives.

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of expensive cofactors like NADH/NADPH. researchgate.net Both bacteria and yeast are commonly used as whole-cell biocatalysts for the reduction of aldehydes and ketones. rndsystems.com

A significant challenge in whole-cell biocatalysis is the transport of the substrate and product across the cell membrane. To overcome this limitation, cell permeabilization strategies are often employed. Permeabilization involves treating the cells with chemical or physical agents to increase the permeability of the cell membrane without causing cell lysis.

Common permeabilizing agents include organic solvents (e.g., ethanol, toluene), detergents (e.g., Triton X-100, Tween 80), and physical methods like freeze-thawing. The choice of the permeabilization method and the optimization of treatment conditions (e.g., solvent concentration, temperature, and treatment time) are crucial for maximizing the catalytic activity of the intracellular enzymes. nih.gov For instance, treating recombinant yeast cells with 40% isopropyl alcohol has been shown to significantly increase the activity of overexpressed intracellular enzymes. nih.gov The optimal conditions for permeabilization can lead to a substantial increase in product yield by facilitating the efficient transfer of substrates and products. nih.gov

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis and derivatization of this compound are increasingly being evaluated through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. nih.govrroij.com This approach encourages the development of synthetic routes that are safer, more efficient, and produce less waste. Biocatalytic methods, in particular, align closely with these principles and offer a sustainable alternative to traditional chemical synthesis. nih.gov The greenness of a synthetic pathway can be quantitatively assessed using various metrics, which are crucial for comparing different methodologies. nih.gov

A primary route to this compound is the reduction of its corresponding aldehyde, 3,4-Difluorobenzaldehyde. The integration of green chemistry principles is evident when comparing conventional chemical reduction methods with modern biocatalytic approaches.

Conventional vs. Biocatalytic Synthesis

Traditional chemical reduction of aromatic aldehydes often employs metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scielo.org.mx While effective, these methods present several environmental and safety challenges. They require stoichiometric amounts of reducing agents, are often conducted in volatile organic solvents, and generate significant amounts of toxic and hazardous waste that requires careful disposal. scielo.org.mxscielo.org.mx

In contrast, biocatalytic reduction represents a greener alternative. This method typically utilizes whole-cell biocatalysts (e.g., yeast or bacteria) or isolated oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs). nih.govwisdomlib.org These biocatalysts can reduce 3,4-Difluorobenzaldehyde to this compound with high selectivity under mild conditions. scielo.org.mx Key advantages of biocatalysis include operating at or near ambient temperature and pressure, using water as the primary solvent, and the catalyst itself being biodegradable and derived from renewable resources. scielo.org.mxscielo.org.mx Whole-cell systems are particularly advantageous as they contain the necessary enzymes and can internally regenerate expensive cofactors (like NADH or NADPH), making the process more economically viable and sustainable. nih.gov

The following table provides a qualitative comparison between the two synthetic strategies, highlighting how the biocatalytic route aligns with green chemistry principles.

FeatureConventional Chemical ReductionBiocatalytic ReductionGreen Chemistry Principle Alignment
Reagents Stoichiometric metal hydrides (e.g., NaBH₄)Catalytic amount of enzyme/whole cells; co-substrate (e.g., glucose)Catalysis, Use of Renewable Feedstocks
Solvents Organic solvents (e.g., THF, Methanol)Primarily waterSafer Solvents & Auxiliaries
Conditions Often requires anhydrous conditions; may involve cryogenic temperatures or heatingAmbient temperature and pressureDesign for Energy Efficiency
Waste Metal salts, organic solvent wasteBiodegradable cell mass, waterPrevention of waste
Safety Flammable solvents, reactive and hazardous reagentsGenerally low toxicity and non-hazardousInherently Safer Chemistry

Green Chemistry Metrics: A Quantitative Comparison

To objectively evaluate the environmental performance of these synthetic routes, green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed. rsc.org

Atom Economy (AE): This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. whiterose.ac.uk An ideal reaction has an AE of 100%.

E-Factor: This metric measures the amount of waste generated per unit of product (kg of waste / kg of product). A lower E-Factor signifies a greener process. rsc.org

Below is an illustrative analysis of these metrics for the synthesis of this compound.

Illustrative Reaction Schemes:

Chemical Reduction (using NaBH₄): 4 C₇H₄F₂O + NaBH₄ + 4 H₂O → 4 C₇H₆F₂O + NaB(OH)₄

MetricConventional Chemical Reduction (Illustrative)Biocatalytic Reduction (Illustrative)Analysis
Atom Economy (AE) ~88% (based on stoichiometry of aldehyde and borohydride)~80% (based on stoichiometry with glucose as co-substrate)While the AE for the chemical reduction appears high, it does not account for solvents or workup materials. The biocatalytic AE depends on the co-substrate used for cofactor regeneration.
E-Factor (Estimated) 5 - 50<1 - 5The E-Factor for chemical synthesis, especially in the pharmaceutical sector, is often high due to solvent use, quenching agents, and purification steps. researchgate.net The biocatalytic process, performed in water with minimal downstream processing, results in a significantly lower E-Factor, primarily comprising water and biodegradable cell mass. rsc.orgnih.gov

Note: These values are illustrative and serve to demonstrate the principles. Actual values depend on specific reaction conditions, yields, and purification methods.

Research Findings and Greener Derivatization

Research has demonstrated the effectiveness of using various plant and microbial sources as biocatalysts for the reduction of benzaldehyde (B42025) and its derivatives. scielo.org.mxwisdomlib.org For instance, studies using vegetable wastes as enzyme sources have shown high conversion rates for benzaldehyde to benzyl (B1604629) alcohol, presenting a cost-effective and environmentally friendly reaction system. scielo.org.mx This approach not only utilizes renewable resources but also finds a valuable application for biological waste. scielo.org.mx

Beyond synthesis, green chemistry principles also apply to the derivatization of this compound. Biocatalytic methods can be employed for reactions such as esterification. Enzymes like lipases can catalyze the formation of esters in the absence of harsh acidic or basic catalysts and often without the need for organic solvents, further reducing the environmental footprint of subsequent chemical transformations.

Environmental Fate and Degradation Studies of Fluorinated Benzyl Alcohols

Biodegradation Pathways and Mechanisms of Fluorinated Aromatic Compounds

The biodegradation of fluorinated aromatic compounds is a complex process, primarily hindered by the stability of the C-F bond. researchgate.net However, microorganisms have evolved various strategies to metabolize these xenobiotic substances. The initial steps in the degradation of fluorinated benzyl (B1604629) alcohols typically mirror those for non-fluorinated benzyl alcohol, involving oxidation of the alcohol group. jseb.jptaylorfrancis.com This is a common metabolic activation strategy where microbes attack a functional group other than the C-F bond to initiate degradation. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, the primary mechanism involves the action of oxygenase enzymes. nih.gov For compounds like fluorobenzyl alcohol, the pathway generally proceeds as follows:

Oxidation: The benzyl alcohol is first oxidized to the corresponding benzaldehyde (B42025) and then to benzoic acid. For example, Pseudomonas aeruginosa IE653 is capable of converting 4-fluorobenzyl alcohol (4FBA) to 4-fluorobenzoic acid (4FBZ). jseb.jp

Dioxygenation and Dihydroxylation: The fluorinated benzoic acid is then attacked by a dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring, forming a fluorinated catechol. jseb.jp

Defluorination and Ring Cleavage: The cleavage of the C-F bond, or defluorination, is the critical step. It can occur either before or after the aromatic ring is opened. In many cases, the hydroxylation of the ring creates an unstable intermediate that spontaneously eliminates the fluoride (B91410) ion. researchgate.net The resulting catechol is then susceptible to ring fission by other enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of fluoroaromatics is more challenging and less commonly observed. researchgate.net However, some denitrifying bacteria have been shown to mineralize compounds like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. researchgate.netnih.gov The process often involves the activation of the aromatic ring via coenzyme A (CoA) ligation. A key anaerobic mechanism is reductive defluorination, where the C-F bond is cleaved in an ATP-dependent reaction catalyzed by enzymes such as benzoyl-coenzyme A (BCR) reductase in organisms like Thauera aromatica. nih.gov This process formally replaces the fluoride with a hydride ion, yielding a non-fluorinated intermediate that can be further degraded. nih.gov

Table 1: Microbial Species and Pathways in Fluorinated Aromatic Compound Degradation
MicroorganismFluorinated CompoundConditionKey Degradation StepsReference
Pseudomonas aeruginosa IE6534-Fluorobenzyl alcoholAerobicOxidation to 4-fluorobenzoate, formation of 4-fluorocatechol, ring fission. jseb.jp
Pseudomonas putida F12,2-Difluoro-1,3-benzodioxoleAerobicDioxygenase-catalyzed dihydroxylation leading to defluorination. asm.org
Thauera aromatica4-FluorobenzoateAnaerobic (Denitrifying)Activation to 4-fluorobenzoyl-CoA, ATP-dependent reductive defluorination to benzoyl-CoA. nih.gov
Various Proteobacteria2-Fluorobenzoate, 4-FluorobenzoateAnaerobic (Denitrifying)Mineralization, though initial defluorination is not reductive. researchgate.net

Microbial Degradation of Difluorinated Analogs

While many biodegradation studies have focused on monofluorinated compounds, research on difluorinated analogs provides crucial information relevant to the fate of 3,4-Difluorobenzyl alcohol. nih.gov The presence of a second fluorine atom can increase the compound's recalcitrance, but microbial degradation is still possible.

A key study on the degradation of a difluorinated compound, 2,2-Difluoro-1,3-benzodioxole (DFBD), by Pseudomonas putida F1 demonstrated a novel defluorination mechanism. asm.org The bacterium's toluene (B28343) dioxygenase (TDO) enzyme system was solely responsible for the defluorination. The enzyme catalyzed the dihydroxylation of the aromatic ring, which was followed by a series of rearrangements and hydrolytic steps that resulted in the cleavage of both C-F bonds. asm.org This indicates that existing enzyme systems with broad substrate specificity can be effective against even multiply fluorinated compounds.

For this compound, a plausible microbial degradation pathway would begin with the oxidation of the alcohol group to form 3,4-difluorobenzoic acid. This intermediate would then be a substrate for a ring-hydroxylating dioxygenase. The enzyme would likely add two hydroxyl groups, leading to the formation of 3,4-difluorocatechol. Subsequent enzymatic action would lead to the cleavage of the C-F bonds and the opening of the aromatic ring, a process that has been observed in other fluorinated aromatics. researchgate.netjseb.jp

Identification of Enzyme Systems Involved in Defluorination and Aromatic Ring Cleavage

The enzymatic cleavage of the C-F bond is the most challenging and critical step in the biodegradation of fluorinated compounds. researchgate.net Various enzyme systems capable of catalyzing defluorination and subsequent aromatic ring cleavage have been identified in microorganisms.

Oxygenases: Monooxygenases and dioxygenases are central to the aerobic degradation of fluoroaromatics. nih.govresearchgate.net

Ring-Hydroxylating Dioxygenases: These enzymes, such as toluene dioxygenase (TDO) found in Pseudomonas putida F1, initiate the degradation process by adding two hydroxyl groups to the aromatic ring. asm.org This hydroxylation can destabilize the C-F bond, leading to its cleavage.

Cytochrome P450 Monooxygenases: This superfamily of enzymes is known for its ability to hydroxylate a wide range of substrates, including fluorinated xenobiotics. mdpi.comacs.org They can catalyze oxidative defluorination by hydroxylating the fluorinated carbon atom.

Dehalogenases: Some enzymes are specialized in cleaving carbon-halogen bonds.

Fluoroacetate Dehalogenases: These enzymes hydrolytically cleave the C-F bond in fluoroacetate, a simple organofluorine compound. mdpi.comresearchgate.net While their primary substrate is aliphatic, the study of these enzymes provides mechanistic insights into hydrolytic C-F bond cleavage.

4-Fluorobenzoate Dehalogenase: This type of enzyme acts on fluorinated aromatic acids, often replacing the fluorine atom with a hydroxyl group. researchgate.net

Anaerobic Enzyme Systems:

Benzoyl-CoA Reductase (BCR): In anaerobic bacteria like Thauera aromatica, this ATP-dependent enzyme system performs reductive defluorination on 4-fluorobenzoyl-CoA, converting it to benzoyl-CoA. nih.gov This is a key example of an enzymatic process that allows for the complete degradation of a fluoroaromatic compound in the absence of oxygen. nih.gov

Ring Cleavage Enzymes: Once defluorination has occurred and a catechol intermediate is formed, specialized dioxygenases cleave the aromatic ring.

Catechol 1,2-Dioxygenase (ortho-cleavage): This enzyme breaks the bond between the two hydroxyl-bearing carbons of the catechol ring.

Catechol 2,3-Dioxygenase (meta-cleavage): This enzyme cleaves the ring at a bond adjacent to the hydroxyl groups. researchgate.net

The specific pathway and enzymes involved in the degradation of this compound would depend on the microbial species and the environmental conditions. However, based on studies of its analogs, a combination of oxidoreductases, ring-hydroxylating dioxygenases, and ring-fission enzymes would be required for its complete mineralization.

Table 2: Key Enzyme Systems in the Degradation of Fluorinated Aromatic Compounds
Enzyme ClassSpecific Enzyme ExampleFunctionMechanismReference
DioxygenaseToluene Dioxygenase (TDO)Aromatic ring dihydroxylation and defluorination.Adds two hydroxyl groups, leading to unstable intermediates that eliminate fluoride. asm.org
ReductaseBenzoyl-CoA Reductase (BCR)Reductive defluorination (anaerobic).ATP-dependent reduction of the C-F bond, replacing fluoride with hydride. nih.gov
Dehalogenase4-Fluorobenzoate DehalogenaseHydrolytic defluorination.Replaces a fluorine atom on the aromatic ring with a hydroxyl group. researchgate.net
DioxygenaseCatechol 1,2- and 2,3-DioxygenasesAromatic ring cleavage.Opens the catechol ring via ortho- or meta-cleavage pathways. researchgate.net
MonooxygenaseCytochrome P450Oxidative defluorination.Hydroxylates the fluorinated carbon, leading to C-F bond cleavage. mdpi.comacs.org

Future Research Directions for 3,4 Difluorobenzyl Alcohol

Exploration of Novel Synthetic Routes and Catalytic Systems with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 3,4-Difluorobenzyl alcohol will prioritize the shift from traditional synthetic methods, which often rely on harsh conditions and stoichiometric reagents, to more sustainable alternatives.

Key areas of investigation include:

Photocatalysis: Visible-light photocatalysis offers a green alternative for alcohol oxidation and other transformations. organic-chemistry.org Research into metal-free organic dyes, such as Eosin Y, or heterogeneous photocatalysts like modified titanium dioxide (TiO₂) could lead to highly selective and efficient methods for synthesizing or transforming this compound under mild conditions, using oxygen or air as the ultimate oxidant. organic-chemistry.orgresearchgate.net The development of photocatalytic systems for the dehydroformylation of benzyl (B1604629) alcohols also presents a novel route to cleave the C-C bond, offering new synthetic possibilities. uni-regensburg.de

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of this compound represents a significant step towards green manufacturing. Research efforts could focus on identifying or engineering reductases for the stereoselective reduction of 3,4-difluorobenzaldehyde (B20872). Biocatalytic processes operate under mild aqueous conditions, generate minimal waste, and offer high selectivity, aligning perfectly with the principles of sustainable chemistry. nih.govsciencemadness.org Enzymatic Baeyer-Villiger oxidation of the corresponding aldehyde using engineered monooxygenases is another promising avenue. researchgate.netresearchgate.net

Advanced Catalytic Systems: The design of novel heterogeneous catalysts is crucial for sustainable synthesis. Future work could involve developing robust, recyclable catalysts, such as palladium-zinc nanoparticles on a titania support (Pd-Zn/TiO₂), which have shown efficacy in the selective oxidation of benzyl alcohol. nih.gov The goal is to create systems that offer high turnover numbers, excellent selectivity, and easy separation from the reaction mixture, thereby reducing waste and cost.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Catalyst/System Key Advantages Research Focus
Photocatalysis Eosin Y, Modified TiO₂Metal-free, uses visible light, mild conditions, O₂ as oxidant. organic-chemistry.orgCatalyst stability, substrate scope, scalability.
Biocatalysis Alcohol DehydrogenasesHigh selectivity, aqueous media, low environmental impact. nih.govEnzyme discovery and engineering, process optimization.
Heterogeneous Catalysis Supported Metal NanoparticlesCatalyst recyclability, high efficiency, potential for flow chemistry. nih.govCatalyst design for enhanced stability and selectivity.
Microwave-Assisted Synthesis N/ARapid heating, reduced reaction times, improved yields. organic-chemistry.orgOptimization for fluorinated substrates, scale-up.

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The incorporation of fluorine atoms into polymers and other materials can dramatically alter their properties, imparting desirable characteristics such as thermal stability, chemical resistance, and unique optical and electronic behavior. plasticsengineering.orgresearchgate.net this compound serves as an excellent starting point for the creation of new functional materials.

Future research directions include:

Fluoropolymers: Developing novel monomers from this compound for polymerization is a promising area. These monomers could be used to create specialty fluoropolymers with tailored properties, such as high dielectric strength for electronics, low friction coefficients for coatings, and enhanced durability for aerospace applications. peflon.comresearchdive.comnih.gov

Liquid Crystals: The difluorobenzyl moiety can be incorporated into the molecular structure of liquid crystals. The strong dipole moment of the C-F bonds can influence the dielectric anisotropy and other mesomorphic properties of the resulting materials, making them suitable for advanced display technologies.

Smart Materials: The unique electronic nature of the 3,4-difluorophenyl group can be harnessed to create responsive materials. For example, polymers containing this scaffold could be designed to respond to external stimuli such as light, temperature, or electric fields, opening up applications in sensors and actuators.

In-depth Mechanistic Studies of Complex Transformations Involving this compound

A fundamental understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its reactivity in ways that are not yet fully understood.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the reaction pathways of transformations involving this compound. nih.govmdpi.comresearchgate.net Such studies can elucidate transition state geometries, activation energies, and the electronic effects of the fluorine substituents, guiding the rational design of catalysts and reaction conditions. nih.govmdpi.com For instance, DFT can be used to model the oxidation of benzyl alcohols on catalyst surfaces, helping to understand how the fluorine atoms affect adsorption and reactivity. nih.govproquest.com

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can be used to identify and characterize reaction intermediates. nih.gov Kinetic studies can help to determine reaction orders and activation parameters, providing quantitative data to support proposed mechanisms. These experimental approaches are essential for validating the predictions of computational models.

Conformational Analysis: The substitution pattern of fluorine atoms is known to influence the conformational preferences of benzyl alcohols. nih.govsemanticscholar.org Detailed studies on how the 3,4-difluoro substitution pattern affects the orientation of the hydroxymethyl group and its interactions with the aromatic ring can provide a clearer picture of its reactivity and intermolecular interactions. dtic.mil

Optimization of Industrial-Scale Production Methodologies

Translating a laboratory-scale synthesis into a robust, cost-effective, and safe industrial process presents numerous challenges. Future research will be essential to optimize the large-scale production of this compound, a key intermediate for many industries. agcchem.comwikipedia.orgsolvay.com

Key areas for optimization include:

Continuous Flow Chemistry: Moving from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. tubitak.gov.trresearchgate.net Continuous flow reactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and can handle hazardous reagents more safely. researchgate.netgoogle.com Developing a continuous process for the synthesis of this compound could lead to higher yields, improved purity, and a smaller manufacturing footprint.

Process Intensification: This involves developing technologies that are smaller, safer, and more energy-efficient. For the production of this compound, this could include the use of microreactors, advanced separation techniques, and integrated process control systems.

Downstream Processing and Purification: Research into more efficient and sustainable methods for isolating and purifying the final product is crucial. This includes exploring alternatives to traditional solvent-intensive chromatography, such as crystallization or membrane-based separations.

Targeted Derivatization for Specific Biological and Material Science Applications

This compound is a versatile building block that can be chemically modified to produce a wide array of derivatives with specific functionalities. google.comgoogle.com

Future research in this area will be highly application-driven:

Pharmaceuticals: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. tandfonline.comnih.govnih.govresearchgate.net this compound can be derivatized through etherification, esterification, or substitution reactions to create novel compounds for screening against various biological targets. Its derivatives are valuable intermediates in the synthesis of complex active pharmaceutical ingredients. sumitomo-chem.co.jp

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds play a vital role in modern agriculture. solvay.com Targeted derivatization of this compound can lead to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Materials Science: By converting the alcohol functional group into other reactive moieties (e.g., halides, azides, or alkynes), a range of specialized monomers can be synthesized. These monomers can then be used in polymerization reactions or click chemistry to create advanced materials, such as functional coatings, membranes, and electronic materials with precisely controlled properties.

The table below summarizes potential derivatization strategies and their target applications.

Derivatization Reaction Resulting Functional Group Target Application Rationale
Etherification Benzyl EtherPharmaceuticals, AgrochemicalsIntroduce new pharmacophores, modify solubility.
Esterification Benzyl EsterPharmaceuticals, FragrancesCreate prodrugs, develop new scent compounds.
Halogenation (e.g., Deoxyfluorination) Benzyl Halide (e.g., Fluoride)Synthetic IntermediatesHighly reactive group for further functionalization. rsc.orgorganic-chemistry.org
Oxidation Benzaldehyde (B42025)Synthetic IntermediatesPrecursor for imines, acids, and other functional groups.
Click Chemistry Modification Alkyne or AzideMaterials Science, BioconjugationEnable efficient covalent linking to other molecules or surfaces.

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-difluorobenzyl alcohol, and how can purity be optimized?

Answer:
this compound (C₇H₆F₂O, CAS 85118-05-4) is typically synthesized via reduction of its corresponding aldehyde or bromide precursor. For example:

  • Reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol at 0–5°C .
  • Hydrolysis of 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in aqueous ethanol) .
    Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization in cold ethanol. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) ensures >98% purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.75 (s, 2H, CH₂OH), δ 7.05–7.35 (m, 3H, aromatic) . Fluorine-19 NMR reveals two distinct peaks for the ortho and meta fluorine atoms .
  • GC-MS : Molecular ion peak at m/z 144 (M⁺) with fragmentation patterns confirming the benzyl alcohol backbone .
  • FT-IR : Broad O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced: How do fluorine substitution patterns influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The electron-withdrawing effect of fluorine atoms at the 3- and 4-positions deactivates the aromatic ring, reducing electrophilic substitution rates. However, the benzylic hydroxyl group remains reactive:

  • Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form 3,4-difluorobenzyl acetate, confirmed by loss of O-H stretch in IR .
  • Oxidation : Catalyzed by TEMPO/NaOCl to yield 3,4-difluorobenzoic acid, monitored via TLC (Rf shift from 0.3 to 0.6 in 1:1 hexane/EtOAc) .
    Comparisons with 2,3-difluorobenzyl alcohol (CAS 75853-18-8) show slower reaction kinetics due to steric hindrance from adjacent fluorines .

Advanced: What experimental strategies resolve contradictions in reported enzymatic inhibition data involving this compound?

Answer:
Discrepancies in enzyme inhibition studies (e.g., liver alcohol dehydrogenase) may arise from substrate mobility or fluorophore positioning:

  • Structural validation : Use X-ray crystallography to confirm binding conformations. Wild-type enzymes bind this compound in two flipped orientations, while Phe93Ala mutants increase ring mobility, altering kinetic parameters .
  • Kinetic assays : Measure kcat/Km under controlled pH and temperature to isolate steric vs. electronic effects .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Storage : Keep at 2–8°C in airtight, amber glass containers to prevent oxidation .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of vapors (LC₅₀ > 200 mg/m³ in rodents) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic fluorinated byproducts .

Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1HL2 for alcohol dehydrogenase) to simulate binding affinities. Fluorine atoms exhibit hydrophobic interactions with active-site residues (e.g., Val292) .
  • ADMET prediction : Tools like SwissADME calculate logP (~1.2) and polar surface area (20 Ų), indicating moderate blood-brain barrier permeability .

Advanced: What role does this compound play in synthesizing fluorinated polyaromatic hydrocarbons (PAHs)?

Answer:
It serves as a precursor for Suzuki-Miyaura cross-coupling reactions:

  • Boronate formation : React with bis(pinacolato)diboron (PdCl₂ catalyst) to generate 3,4-difluorobenzyl boronate, a key intermediate for PAHs .
  • Applications : Fluorinated PAHs exhibit enhanced thermal stability in OLED materials, confirmed by DSC (Tm > 250°C) .

Basic: How does this compound compare to its 3,5-difluoro isomer in physicochemical properties?

Answer:

PropertyThis compound3,5-Difluorobenzyl alcohol
Boiling point (°C)215–220 210–215
logP1.2 1.1
Solubility in H₂O12 mg/mL 15 mg/mL
The 3,5-isomer’s symmetric fluorine distribution increases hydrophilicity and reduces melting point .

Advanced: What mechanistic insights explain the reduced catalytic efficiency of this compound in enzyme-mediated oxidations?

Answer:
Fluorine atoms at the 3- and 4-positions sterically hinder substrate alignment in enzyme active sites. For example:

  • In horse liver alcohol dehydrogenase (ADH), the Phe93Ala mutation increases substrate mobility by 20,000-fold but reduces kcat by 130-fold due to poor preorganization for hydride transfer .
  • QM/MM simulations show fluorine’s inductive effect destabilizes the transition state, increasing activation energy by ~5 kcal/mol .

Basic: What are the industrial research applications of this compound beyond pharmaceuticals?

Answer:

  • Agrochemicals : Intermediate for fluorinated pesticides (e.g., fungicides targeting CYP51 enzymes) .
  • Materials science : Precursor for liquid crystals with low dielectric constants (ε < 2.5) in display technologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.